U0126
Overview
Description
U0126 is a highly selective inhibitor of both MEK1 and MEK2. It is known for its ability to functionally antagonize AP-1 transcriptional activity via noncompetitive inhibition of the dual specificity kinase MEK . This compound has significant applications in biological and medical research, particularly in the study of signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene involves the reaction of appropriate precursors under specific conditions. The compound is typically prepared by reacting 1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene with ethanolate . The reaction conditions often require protection from light and storage at low temperatures (2-8°C) to maintain stability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the preparation typically involves high-purity reagents and controlled reaction environments to ensure the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
U0126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, resulting in different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
U0126 has several scientific research applications:
Chemistry: Used as a selective inhibitor in various chemical reactions and studies.
Biology: Employed in the study of signal transduction pathways, particularly in the inhibition of MEK1 and MEK2.
Medicine: Investigated for its potential therapeutic applications, including cancer research and treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK pathway. This inhibition is noncompetitive with respect to MEK substrates, ATP, and ERK . The compound blocks the phosphorylation and activation of MAP kinase (ERK1/2), thereby affecting various cellular processes, including cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
- MEK Inhibitor VI
Uniqueness
U0126 is unique due to its high selectivity for MEK1 and MEK2, and its ability to functionally antagonize AP-1 transcriptional activity . This selectivity and mechanism of action make it a valuable tool in scientific research, particularly in the study of signal transduction pathways and cancer research .
Properties
IUPAC Name |
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEXZJFMOKTQEZ-JYFOCSDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892034 | |
Record name | (2Z,3Z)-2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218601-62-8, 109511-58-2 | |
Record name | (2Z,3Z)-2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=218601-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | U0126 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109511582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | U-0126 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218601628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | U-0126 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17060 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2Z,3Z)-2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-0126 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8027P94HLL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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